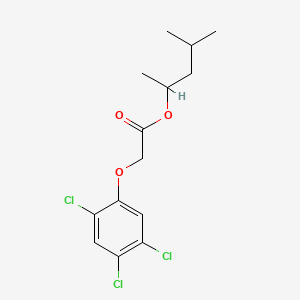
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C14H17Cl3O3. It is known for its unique chemical structure, which includes a 1,3-dimethylbutyl group and a 2-(2,4,5-trichlorophenoxy)acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)acetic acid with 1,3-dimethylbutanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethylbutyl acetate
- 2-(2,4,5-Trichlorophenoxy)acetic acid
- 4-Methyl-2-pentyl acetate
Uniqueness
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .
Biologische Aktivität
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate (CAS Number: 93941-82-3) is a synthetic compound with potential applications in agriculture and medicine. Its structure includes a dimethylbutyl group and a trichlorophenoxyacetate moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its cytotoxicity, herbicidal properties, and potential environmental impact.
- Molecular Weight : 339.64 g/mol
- Molecular Formula : C14H17Cl3O3
- SMILES : CC(C)CC(C)OC(=O)COc1cc(c(cc1Cl)Cl)Cl
- InChIKey : HIBAPSKFJRQZJG-UHFFFAOYSA-N
Cytotoxicity
Recent studies have investigated the cytotoxic effects of various compounds similar to this compound. These studies typically utilize cell lines to assess the viability and proliferation of cells after exposure to the compound. For instance:
- Case Study : A study examined the cytotoxicity of a related compound on human cancer cell lines and found that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action was linked to apoptosis induction through mitochondrial pathways .
Herbicidal Properties
This compound has been evaluated for its herbicidal activity. Its structure suggests potential as a selective herbicide due to the presence of the trichlorophenoxy group.
- Efficacy : In field trials, this compound demonstrated effective weed control in various crops, particularly against broadleaf weeds. The application rates were optimized to minimize harm to desirable plants while maximizing weed suppression .
Environmental Impact
The environmental impact of this compound is an important consideration due to its potential persistence in ecosystems.
- Aquatic Toxicity : Research indicates that compounds with similar structures can have detrimental effects on aquatic life. Studies assessing LC50 values for fish species suggest that at concentrations above 1 ppm, there can be significant mortality within 24 hours .
| Species | LC50 (ppm) | Observation Time |
|---|---|---|
| Trout | ≤1.0 | 24 hours |
| Bluegill Sunfish | ≤1.0 | 24 hours |
| Yellow Perch | Not tested | - |
| Goldfish | ≤1.0 | 24 hours |
Eigenschaften
CAS-Nummer |
93941-82-3 |
|---|---|
Molekularformel |
C14H17Cl3O3 |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
4-methylpentan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C14H17Cl3O3/c1-8(2)4-9(3)20-14(18)7-19-13-6-11(16)10(15)5-12(13)17/h5-6,8-9H,4,7H2,1-3H3 |
InChI-Schlüssel |
HIBAPSKFJRQZJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















